

# Pivalamide derivatives and their nomenclature

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An In-depth Technical Guide to **Pivalamide** Derivatives: Nomenclature, Synthesis, and Applications

## Introduction

**Pivalamide** (2,2-dimethylpropanamide) is an organic amide distinguished by a sterically demanding tert-butyl group attached to the carbonyl carbon.<sup>[1][2]</sup> This unique structural feature imparts specific physicochemical properties that make **pivalamide** and its derivatives valuable moieties in medicinal chemistry and materials science.<sup>[1]</sup> The bulky tert-butyl group can influence molecular packing, solubility, and metabolic stability, making the pivaloyl group a useful protecting group for amines in organic synthesis and a key component in the design of bioactive molecules and functional materials like Low Molecular Mass Gelators (LMOGs).<sup>[1][3]</sup> This guide provides a comprehensive overview of the nomenclature, synthesis, and properties of **pivalamide** derivatives for researchers and professionals in drug development and chemical sciences.

## Nomenclature of Pivalamide Derivatives

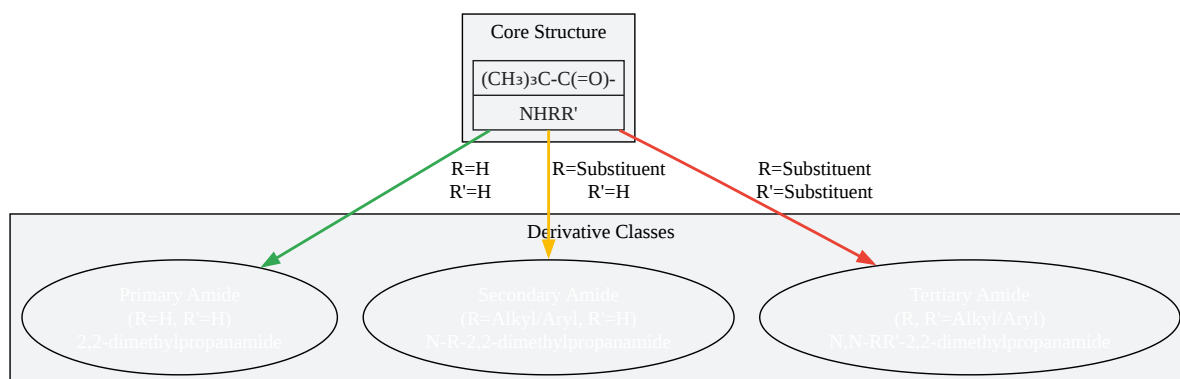
The systematic naming of **pivalamide** derivatives follows the IUPAC nomenclature rules for amides. The common name, **pivalamide**, is derived from its corresponding carboxylic acid, pivalic acid.

### IUPAC Naming Conventions:

- **Parent Acid:** The IUPAC name for the parent carboxylic acid, pivalic acid, is 2,2-dimethylpropanoic acid.

- Primary Amide: For the primary amide, the "-oic acid" suffix is replaced with "-amide". Thus, the IUPAC name for **pivalamide** is 2,2-dimethylpropanamide.[2][4][5] Common synonyms include trimethylacetamide.[2][6]
- Substituted Amides (Secondary and Tertiary): When alkyl or aryl groups are substituted on the nitrogen atom, they are designated with the prefix "N-" for a secondary amide or "N,N-" for a tertiary amide.[7][8] If the substituents are different, they are listed alphabetically.[4]
- Example (Secondary): A methyl group on the nitrogen results in N-methyl-2,2-dimethylpropanamide.
- Example (Tertiary): An ethyl and a methyl group on the nitrogen results in N-ethyl-N-methyl-2,2-dimethylpropanamide.[4]

Below is a diagram illustrating the nomenclature logic for **pivalamide** derivatives.



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Caption: Logical relationships in the nomenclature of **pivalamide** derivatives.

## Synthetic Methodologies

**Pivalamide** derivatives are synthesized through various established amidation reactions. The choice of method often depends on the desired derivative, scale, and available starting materials.

### Common Synthetic Routes:

- **Direct Amidation of Pivalic Acid:** This fundamental approach involves the reaction of pivalic acid with an amine, typically at high temperatures to drive off water.<sup>[9]</sup> Catalysts can be employed to facilitate this reaction under milder conditions.<sup>[1]</sup>
- **From Pivaloyl Chloride:** A more common and often higher-yielding method is the reaction of pivaloyl chloride (2,2-dimethylpropanoyl chloride) with a primary or secondary amine. This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.<sup>[1]</sup>
- **Using Pivaloyl Isothiocyanate:** This intermediate is valuable for synthesizing derivatives containing a carbamothioyl or iminothiazoline moiety. Pivaloyl isothiocyanate can be synthesized from pivaloyl chloride and potassium thiocyanate and subsequently reacted with amines.<sup>[1]</sup>
- **Copper-Catalyzed C-H Arylation:** N-aryl **pivalamides** (pivanilides) can serve as substrates for copper-catalyzed reactions that directly introduce aryl or other groups onto the aromatic ring, using the pivaloyl group as a directing group.<sup>[1]</sup>

A generalized workflow for the synthesis of N-substituted **pivalamides** from pivaloyl chloride is depicted below.

```
// Nodes Start1 [label="Pivaloyl Chloride\n((CH3)3C-COCl)", fillcolor="#FBBC05",  
fontcolor="#202124"]; Start2 [label="Primary or Secondary Amine\n(R1R2NH)",  
fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., Pyridine, Et3N)",  
fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Solvent [label="Aprotic  
Solvent\n(e.g., DCM, THF)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];  
Reaction [label="Acyl Substitution Reaction", shape=diamond, style=filled, fillcolor="#4285F4",  
fontcolor="FFFFFF"]; Product [label="N-Substituted Pivalamide\n((CH3)3C-CONR1R2)",  
shape=box, style=filled, fillcolor="#34A853", fontcolor="FFFFFF"]; Byproduct [label="Amine
```

Hydrochloride Salt\n([R<sup>1</sup>R<sup>2</sup>NH<sub>2</sub>]<sup>+</sup>Cl<sup>-</sup>)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];  
Workup [label="Aqueous Workup\n& Purification", shape=diamond, style=filled,  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Purified **Pivalamide**  
Derivative", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start1 -> Reaction; Start2 -> Reaction; Base -> Reaction [label=" HCl scavenger"];  
Solvent -> Reaction [label=" Reaction medium"]; Reaction -> Product; Reaction -> Byproduct;  
Product -> Workup; Byproduct -> Workup; Workup -> FinalProduct; }

Caption: General experimental workflow for synthesizing **pivalamide** derivatives.

## Physicochemical and Spectroscopic Data

The properties of the parent **pivalamide** molecule are summarized below. Derivatives will have properties that vary based on their specific substitutions.

Table 1: Physicochemical Properties of **Pivalamide**

Property	Value	Reference(s)
CAS Number	<b>754-10-9</b>	<a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO	<a href="#">[2]</a> <a href="#">[10]</a>
Molar Mass	101.15 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to Almost white powder/crystal	<a href="#">[10]</a>
Melting Point	154 to 157 °C	<a href="#">[2]</a>
Boiling Point	212 °C	<a href="#">[2]</a>

| InChIKey | XIPFMBOWZXULIA-UHFFFAOYSA-N |[\[1\]](#)[\[2\]](#)[\[11\]](#) |

Table 2: Spectroscopic Data for **Pivalamide**

Spectroscopy	Wavenumber / Shift	Assignment	Reference(s)
FT-IR (KBr, cm <sup>-1</sup> )	~3398	N-H stretch (primary amide)	[1][12]
	~3205	N-H stretch (primary amide)	[1][12]
	~2960	C-H stretch (CH <sub>3</sub> )	[12]
	~1653	C=O stretch (Amide I)	[12]
	~1624	N-H bend (Amide II)	[12]
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> , δ ppm)	5.59 (br, 1H)	NH <sub>a</sub>	[12]
	5.21 (br, 1H)	NH <sub>e</sub>	[12]
	1.23 (s, 9H)	C(CH <sub>3</sub> ) <sub>3</sub>	[12]
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> , δ ppm)	181.6	C=O	[12]
	38.7	C(CH <sub>3</sub> ) <sub>3</sub>	[12]

| | 27.7 | C(CH<sub>3</sub>)<sub>3</sub> |[12] |

## Applications and Biological Activity

**Pivalamide** derivatives are utilized in diverse scientific fields, from materials science to drug discovery. The pivaloyl group is often used to protect amines during complex syntheses.[3]

Table 3: Biological Activities of Selected Amide Derivatives

Compound Class / Derivative	Target / Activity	Key Findings	Reference(s)
N-((4-acetylphenyl)carbamothioyl)pivalamide	Enzyme Inhibition	Inhibits acetylcholinesterase and butyrylcholinesterase.	[1]
Heterocyclic Pivalamide-Cu(II) Complexes	SOD Mimicry	Act as low molecular weight superoxide dismutase (SOD) mimics.	[13]
2-Pivalamido-3H-pyrimidin-4-ones	Anticancer Synthesis	Used as intermediates in the synthesis of novel anticancer agents.	[3]
N-glycosides with O-pivaloylated groups	Antibacterial	N-(2,3,4,6-tetra-O-pivaloyl- $\beta$ -Dglucopyranosyl)benzo[d]oxazol-2-amine shows activity against E. coli.	[14]
Benzamide derivatives with 1,2,4-oxadiazole	Larvicidal, Fungicidal	Compound 7a showed 100% larvicidal activity at 10 mg/L; compound 7h showed 90.5% inhibition against Botrytis cinereal.	[15]

| Benzenesulphonamide-carboxamides | Anti-inflammatory, Antimicrobial | Compound 4a showed 94.69% inflammation inhibition at 1h. Various derivatives showed MIC values from 6.28 to 6.72 mg/mL against different microbes. |[16] |

## Experimental Protocols

This section provides detailed methodologies for representative syntheses and modifications of **pivalamide** derivatives, as cited in the literature.

### Protocol 1: Synthesis of Trimethylacetamide (**Pivalamide**) from Pivalic Acid[12]

This protocol describes a general laboratory procedure for the synthesis of the parent **pivalamide**.

- **Reaction Setup:** To a 10 mL colorless solution of THF containing 3-phenylpropionic acid (75 mg, 0.50 mmol) as a model substrate at 0 °C... [Note: The source provides a general procedure template using a different starting acid. For **pivalamide**, one would substitute pivalic acid (51 mg, 0.50 mmol).]
- **Reagent Addition:** Add [reagents specified in the full literature, typically a coupling agent and an ammonia source].
- **Reaction:** Stir the reaction mixture at the specified temperature for the designated time.
- **Workup:** Upon completion, quench the reaction with an appropriate aqueous solution.
- **Extraction:** Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: ethyl acetate) to yield **pivalamide**.

### Protocol 2: Hydrolysis of 2-Pivalamido-3H-quinazolin-4-one[3]

This protocol demonstrates the removal of the pivaloyl protecting group under mild conditions.

- **Reaction Setup:** To a solution of 7-methyl-2-pivalamido-3H-quinazolin-4-one (0.518 g, 2.0 mmol) in methanol (55 mL), add  $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$  (0.161 g, 0.4 mmol).
- **Reaction:** Stir the reaction mixture at room temperature for 24 hours.
- **Isolation:** Remove the solvent under reduced pressure.

- Purification: Triturate the residue with ethanol to yield the corresponding 2-amino-7-methyl-3H-quinazolin-4-one.

#### Protocol 3: Synthesis of Novel Benzamide Derivatives<sup>[15]</sup>

This protocol outlines the final amination step in a multi-step synthesis of biologically active benzamides.

- Reaction Setup: Dissolve the intermediate acid chloride (1.0 mmol) in 20 mL of dichloromethane (DCM).
- Reagent Addition: Add the appropriately substituted aniline (1.2 mmol) and triethylamine (1.5 mmol) to the solution.
- Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After completion, pour the reaction mixture into 20 mL of water and stir for 10 minutes.
- Extraction: Separate the organic layer, and extract the aqueous layer twice with 10 mL portions of DCM.
- Purification: Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo. Purify the resulting crude solid by recrystallization from an ethanol/water mixture to obtain the final product.
- Characterization: Confirm the structure of the final compound using <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and HRMS.

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## References



- 1. Pivalamide | 754-10-9 | Benchchem [benchchem.com]
- 2. Pivalamide - Wikipedia [en.wikipedia.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]
- 5. Amides: Structures and Names [saylordotorg.github.io]
- 6. Pivalamide | 754-10-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amide - Wikipedia [en.wikipedia.org]
- 10. Pivalamide | CymitQuimica [cymitquimica.com]
- 11. PIVALAMIDE(754-10-9) IR Spectrum [chemicalbook.com]
- 12. PIVALAMIDE | 754-10-9 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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